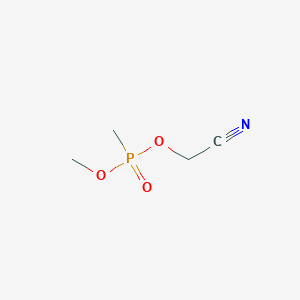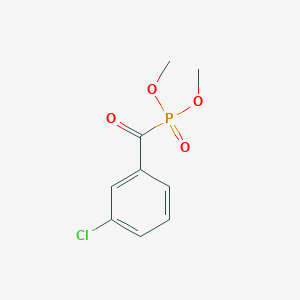
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C8H6F6 . This compound is characterized by its unique structure, which includes six fluorine atoms and two methyl groups attached to a cyclohexa-1,4-diene ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of 2,5-dimethylcyclohexa-1,4-diene using a fluorinating agent such as elemental fluorine (F2) or fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent like hexafluoroisopropanol to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds in the cyclohexa-1,4-diene ring.
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as or can be used in the presence of a catalyst.
Substitution Reactions: Reagents like (e.g., amines, alcohols) can be employed to replace fluorine atoms.
Major Products Formed:
Electrophilic Addition: Products include of the original compound.
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Applications De Recherche Scientifique
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene involves its interaction with molecular targets through its fluorinated and diene structure. The compound can participate in electrophilic and nucleophilic reactions , affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in chemical synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.
Uniqueness: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is unique due to its diene structure combined with multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Propriétés
Numéro CAS |
60903-77-7 |
|---|---|
Formule moléculaire |
C8H6F6 |
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H6F6/c1-3-5(9)8(13,14)4(2)6(10)7(3,11)12/h1-2H3 |
Clé InChI |
VZEVJKBXYWEBAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(C1(F)F)F)C)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)





![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
